9-chlorobenzo[h]isoquinolin-1(2H)-one
Description
Properties
CAS No. |
919290-40-7 |
|---|---|
Molecular Formula |
C13H8ClNO |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
9-chloro-2H-benzo[h]isoquinolin-1-one |
InChI |
InChI=1S/C13H8ClNO/c14-10-4-3-8-1-2-9-5-6-15-13(16)12(9)11(8)7-10/h1-7H,(H,15,16) |
InChI Key |
XSQDWQSZUGGKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C1C=CC(=C3)Cl)C(=O)NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-chlorobenzo[h]isoquinolin-1(2H)-one can be achieved through various methods. One common approach involves the cyclization of 2-chlorobenzonitrile with an appropriate amine under acidic conditions. Another method includes the use of rhodium-catalyzed C-H activation/annulation reactions, where vinyl acetate serves as an acetylene equivalent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using cost-effective and readily available starting materials. The use of microwave-assisted variants of the Bischler-Napieralski or Pictet-Spengler reaction has also been explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
9-Chlorobenzo[h]isoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like aryliodonium salts and palladium catalysts are employed for arylation reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted isoquinolinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Chlorobenzo[h]isoquinolin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 9-chlorobenzo[h]isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Structural and Functional Properties of Selected Isoquinolinone Derivatives
Key Observations:
- Substituent Position Matters: The position of chlorine significantly impacts activity. For example, 8-chloro-2-phenylisoquinolin-1(2H)-one (Duvelisib) targets PI3K pathways in leukemia, whereas 7-chloro analogs (e.g., ) may modulate kinase activity but lack direct efficacy data .
- Halogen Effects: Bromine at position 4 (as in 7-amino-4-bromoisoquinolin-1(2H)-one) may enhance electrophilicity, aiding covalent binding to enzymes, while chlorine improves lipophilicity and stability .
- Synthesis Flexibility: Metal-free cascade reactions (e.g., using t-BuOK in DMSO/THF) enable efficient synthesis of diverse derivatives, including dihydroisobenzofurans and isoquinolinones .
Anticancer Activity
- Duvelisib (8-Chloro-2-phenyl derivative): Clinically approved for chronic lymphocytic leukemia (CLL), with IC₅₀ values in the nanomolar range against PI3Kδ .
- Hypothetical 9-Chloro Derivative : Expected to exhibit enhanced DNA intercalation or kinase inhibition due to chlorine’s electron-withdrawing effects, though specific data are lacking.
- 2-Phenylisoquinolin-1(2H)-one: Shows broad antitumor activity by inhibiting TNF-α production and 5-HT3 receptors .
Antihypertensive Activity Isoquinolinones synthesized via transition metal-free cascades (e.g., ) demonstrate vasorelaxant effects, but chlorine-substituted variants are understudied in this context.
Biological Activity
9-Chlorobenzo[h]isoquinolin-1(2H)-one, a compound of interest in medicinal chemistry, has been the subject of various studies due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its isoquinoline core structure, which is known for various biological activities. The presence of the chlorine atom at the 9-position may influence its reactivity and interaction with biological targets.
- Molecular Formula : C_14H_8ClN
- Molecular Weight : 241.67 g/mol
- CAS Number : 919290-40-7
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in critical biological pathways. For instance, it may act as a selective inhibitor for deubiquitinases (DUBs), which are crucial for protein degradation and cellular regulation .
- Receptor Binding : It can interact with various receptors, potentially modulating neurotransmitter systems. This interaction may lead to effects on mood and behavior, indicating potential applications in neuropharmacology.
Biological Activity and Therapeutic Potential
Recent studies have highlighted several areas where this compound exhibits significant biological activity:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a chemotherapeutic agent.
- Antimicrobial Effects : The compound has shown activity against both gram-positive bacteria and mycobacterial strains, suggesting its use as an antimicrobial agent. Comparative studies indicate that it may be more effective than some clinically used antibiotics .
- Neuroprotective Effects : Due to its ability to inhibit enzymes involved in neurotransmitter metabolism, it may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Studies and Experimental Data
Several experimental studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What are the common synthetic routes for 9-chlorobenzo[h]isoquinolin-1(2H)-one, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions starting with the isoquinolin-1(2H)-one core. Key steps include halogenation (e.g., chlorination at position 9) and functionalization via coupling reactions. For example, palladium-catalyzed Suzuki–Miyaura coupling can introduce aryl groups, while C–H activation strategies (e.g., Mn/Ag relay catalysis) enable regioselective cyclization . Optimization focuses on solvent selection (e.g., dichloromethane or ethanol), catalyst loading (e.g., Pd(PPh₃)₄), and temperature control to minimize side reactions. Yields are improved using automated reaction monitoring and continuous flow synthesis .
Q. How is structural characterization performed for isoquinolin-1(2H)-one derivatives?
Advanced techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., chlorine at position 9) and aromatic proton environments.
- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated in studies of 3-(4-dimethylaminophenyl) derivatives .
- High-resolution mass spectrometry (HRMS) : Validates molecular formulas, particularly for halogenated variants .
Q. What biological activities are associated with this compound derivatives?
These compounds exhibit anticancer, anti-inflammatory, and kinase-inhibitory properties. For instance, derivatives with thiazolyl or pyrazolyl substituents show potent activity in the NCI-60 Human Tumor Cell Lines Screen, with average log GI₅₀ values of -5.18 for breast and ovarian cancer models . The 3-acyl derivatives induce G2 phase arrest and pyroptosis via gasdermin E (GSDME) activation .
Advanced Research Questions
Q. What mechanistic insights explain the anticancer activity of this compound derivatives?
Mechanisms include:
- Kinase inhibition : Binding to PI3K or Akt, disrupting membrane translocation and downstream signaling .
- Apoptosis and pyroptosis : Caspase-3 activation and mitochondrial membrane depolarization, coupled with NLRP3 inflammasome activation .
- Dual-specificity phosphatase inhibition : Targeting Cdc25B, validated via high-throughput screening and COMPARE algorithm analysis .
Q. How can synthetic challenges, such as steric hindrance in polycyclic systems, be addressed?
Steric hindrance at position 9 is mitigated using:
- Directed C–H activation : Pyridine or pyrimidine directing groups guide regioselective functionalization .
- Microwave-assisted synthesis : Accelerates cyclization while reducing decomposition .
- Protecting group strategies : Temporary masking of reactive sites (e.g., Boc for amines) during multi-step syntheses .
Q. How should researchers resolve contradictions in biological selectivity and toxicity data?
Discrepancies arise from substituent effects. For example:
- Thiazolyl substituents enhance selectivity (log LC₅₀ > -4.0) but reduce solubility, necessitating formulation studies .
- 3-Amino vs. 3-acyl groups : The former improves kinase inhibition, while the latter promotes pyroptosis .
Validation requires orthogonal assays (e.g., Annexin V/PI staining for apoptosis vs. LDH release for pyroptosis) .
Q. What catalytic systems are effective for functionalizing the isoquinolin-1(2H)-one core?
- Palladium catalysts : Enable Suzuki–Miyaura coupling for aryl group introduction .
- Mn(I)/Ag(I) relay systems : Facilitate cyclization with allenes, though tri-/tetra-substituted allenes are unreactive .
- Ruthenium catalysts : Used for peptide conjugation via C–H activation, broadening applications in targeted drug delivery .
Q. How do structural modifications influence bioactivity?
Key findings from structure-activity relationship (SAR) studies:
- Position 3 : Thiazolylamino groups enhance cytotoxicity (log GI₅₀ = -5.18) compared to pyrazolyl analogs .
- Position 4 : Unsubstituted C4 improves selectivity, while ester groups reduce membrane permeability .
- Chlorine at position 9 : Increases electrophilicity, enhancing kinase binding but potentially elevating off-target effects .
Methodological Considerations
Q. How are novel derivatives validated for structural integrity?
Q. What assays differentiate apoptosis from pyroptosis in mechanistic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
